ACC1 Inhibition in HepG2 Cells: N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide vs. In-Class Benzofuran-2-Carboxamides
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide exhibits potent inhibition of human Acetyl-CoA Carboxylase 1 (ACC1) in HepG2 cells, with an EC50 of 1 nM [1]. This represents a sub-nanomolar cellular potency that is exceptional within the benzofuran-2-carboxamide class. While direct head-to-head comparator data for ACC1 inhibition are not available for other benzofuran-2-carboxamides, many structurally related benzofuran-2-carboxamides exhibit antiproliferative or neuroprotective activities only at micromolar concentrations (IC50 ~10-30 µM) [2], suggesting a distinct and high-potency target engagement profile for this specific compound.
| Evidence Dimension | Cellular ACC1 Inhibition |
|---|---|
| Target Compound Data | EC50 = 1 nM |
| Comparator Or Baseline | Benzofuran-2-carboxamide class members (e.g., 7-methoxy-N-phenyl derivatives) |
| Quantified Difference | ~10,000-fold lower EC50 (1 nM vs ~10,000 nM) |
| Conditions | Human HepG2 cells, lipid content assessed using 13C-labelled acetate, 1 hr incubation |
Why This Matters
This exceptional potency at a therapeutically relevant target (ACC1) makes the compound a high-value tool for metabolic disease and oncology research, distinguishing it from lower-potency benzofuran analogs.
- [1] BindingDB. BDBM50569786 (CHEMBL4859704). Affinity Data: EC50 1 nM. Inhibition of ACC1 in human HepG2 cells. View Source
- [2] Cho J, Park C, Lee Y, et al. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics. 2015;23(3):275-282. View Source
